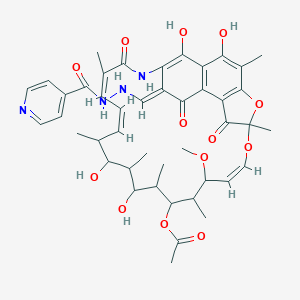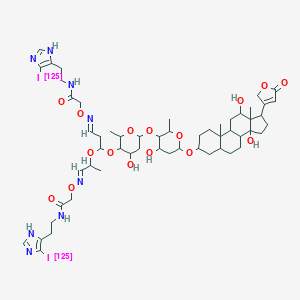
Dihbco
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihbco, also known as 2,3-dihydroxybenzoic acid, is a chemical compound that has been widely studied in scientific research due to its unique properties and potential applications.
科学的研究の応用
Dihbco has been extensively studied for its potential applications in various scientific fields. In the field of medicine, Dihbco has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
In addition, Dihbco has also been studied for its potential use in the field of energy storage. It has been shown to have high capacity and stability as an electrode material in lithium-ion batteries.
作用機序
The mechanism of action of Dihbco is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, leading to its anti-inflammatory properties.
生化学的および生理学的効果
Dihbco has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve glucose metabolism, and enhance cognitive function. In addition, Dihbco has also been shown to have a protective effect on the liver and kidneys.
実験室実験の利点と制限
One advantage of using Dihbco in lab experiments is its stability and low toxicity. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for further research on Dihbco. One area of interest is its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential use in energy storage and other applications.
合成法
Dihbco is commonly synthesized through the oxidation of salicylic acid using potassium permanganate or sodium hypochlorite. The resulting product is then purified through recrystallization to obtain pure Dihbco.
特性
CAS番号 |
142078-77-1 |
|---|---|
製品名 |
Dihbco |
分子式 |
C55H80I2N8O16 |
分子量 |
1359.1 g/mol |
IUPAC名 |
2-[(E)-[3-[6-[6-[[12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3-[(1E)-1-[2-[2-(4-(125I)iodanyl-1H-imidazol-5-yl)ethylamino]-2-oxoethoxy]iminopropan-2-yl]oxypropylidene]amino]oxy-N-[2-(4-(125I)iodanyl-1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C55H80I2N8O16/c1-29(23-65-75-26-44(70)59-16-11-39-52(57)63-28-61-39)76-46(12-17-64-74-25-43(69)58-15-10-38-51(56)62-27-60-38)80-49-30(2)78-48(22-41(49)67)81-50-31(3)77-47(21-40(50)66)79-34-8-13-53(4)33(19-34)6-7-36-37(53)20-42(68)54(5)35(9-14-55(36,54)72)32-18-45(71)73-24-32/h17-18,23,27-31,33-37,40-42,46-50,66-68,72H,6-16,19-22,24-26H2,1-5H3,(H,58,69)(H,59,70)(H,60,62)(H,61,63)/b64-17+,65-23+/i56-2,57-2 |
InChIキー |
YMJSUCJSHDPZGU-DYNKCWONSA-N |
異性体SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC(C/C=N/OCC(=O)NCCC8=C(N=CN8)[125I])OC(C)/C=N/OCC(=O)NCCC9=C(N=CN9)[125I])O |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC(CC=NOCC(=O)NCCC8=C(N=CN8)I)OC(C)C=NOCC(=O)NCCC9=C(N=CN9)I)O |
正規SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC(CC=NOCC(=O)NCCC8=C(N=CN8)I)OC(C)C=NOCC(=O)NCCC9=C(N=CN9)I)O |
同義語 |
digoxin-iodohistamine(bis(O-carboxymethyloxime)) DIHBCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



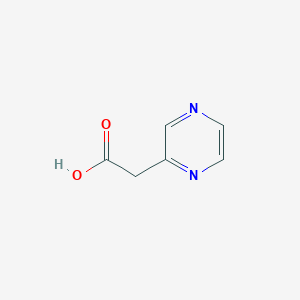
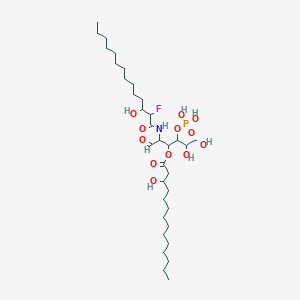
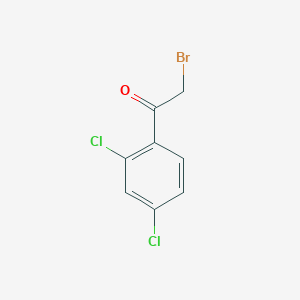
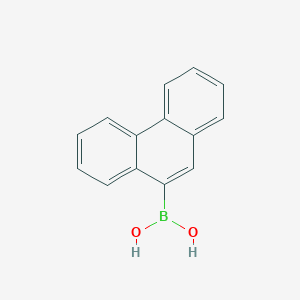
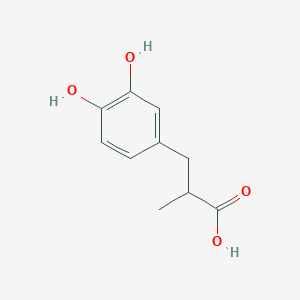

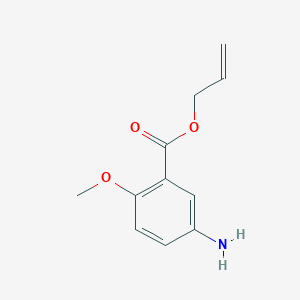

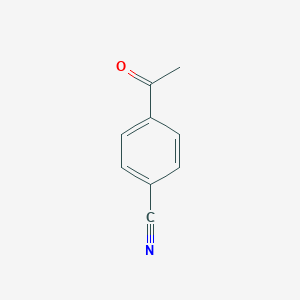
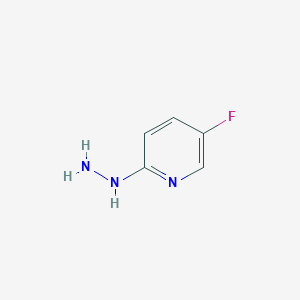
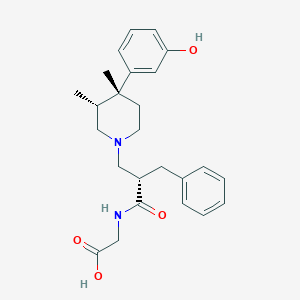
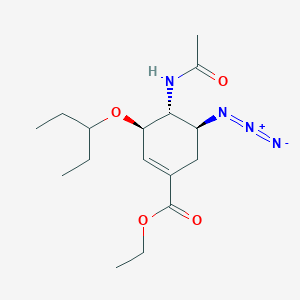
![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)
